
4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde is an organic compound that features a thiophene ring substituted with a methoxyphenyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of 2-methoxyphenyl with a halogenated thiophene in the presence of a palladium catalyst.
Formylation: The aldehyde group is introduced through a Vilsmeier-Haack reaction, where the thiophene derivative reacts with a formylating agent such as DMF and POCl₃.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki coupling and Vilsmeier-Haack reactions.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products
Oxidation: 4-(2-Methoxyphenyl)-2-thiophenecarboxylic acid.
Reduction: 4-(2-Methoxyphenyl)-2-thiophenemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, 4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it useful in the development of new materials and catalysts.
Biology
This compound can be used in the synthesis of biologically active molecules. Its structure allows for the exploration of new pharmacophores in drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives can be optimized for better efficacy and reduced toxicity in the treatment of various diseases.
Industry
In the materials science industry, this compound can be used in the development of organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic cells.
作用机制
The mechanism by which 4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxyphenyl group can engage in π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
相似化合物的比较
Similar Compounds
4-(2-Hydroxyphenyl)-2-thiophenecarbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(2-Methylphenyl)-2-thiophenecarbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
4-(2-Chlorophenyl)-2-thiophenecarbaldehyde: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
4-(2-Methoxyphenyl)-2-thiophenecarbaldehyde is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where electron-donating groups are beneficial, such as in the development of organic electronic materials.
属性
分子式 |
C12H10O2S |
|---|---|
分子量 |
218.27 g/mol |
IUPAC 名称 |
4-(2-methoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O2S/c1-14-12-5-3-2-4-11(12)9-6-10(7-13)15-8-9/h2-8H,1H3 |
InChI 键 |
JBVZPJZYJGHLIM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=CSC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)
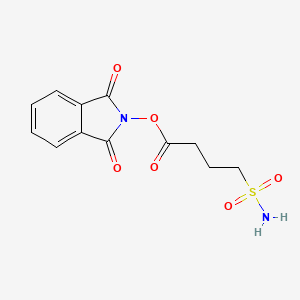
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12846172.png)


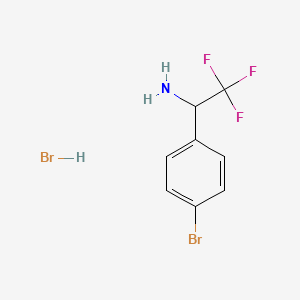
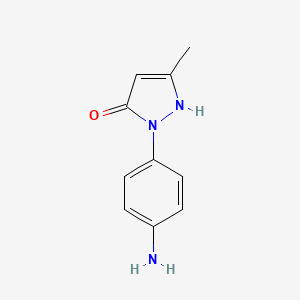
![5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B12846215.png)
![(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride](/img/structure/B12846228.png)
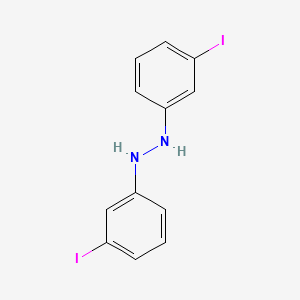
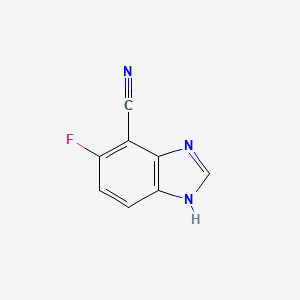
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate](/img/structure/B12846253.png)
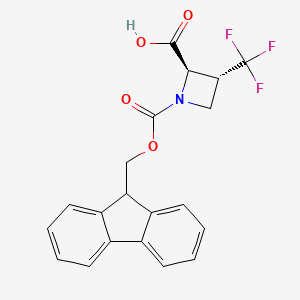
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol](/img/structure/B12846256.png)
